3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)6-4-2-1-3(14-4)5(6)7(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBEXWVMFBWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797367-92-0 | |
| Record name | 3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Approach
One of the most prominent methods involves a regioselective Diels-Alder reaction, which forms the core bicyclic structure. According to recent research, such as the synthesis of related compounds like 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, the process begins with a diene and a dienophile:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | 2-Methylfuran + methyl-3-bromo-propiolate | Diels-Alder cycloaddition | |
| 2 | Acid hydrolysis (HCl) | Hydrolysis of ketal intermediates |
This approach yields a regioselectively substituted bicyclic compound, which can be further functionalized to introduce the trifluoromethyl group.
Introduction of Trifluoromethyl Group
The trifluoromethyl moiety is typically incorporated via nucleophilic or electrophilic trifluoromethylation. Common reagents include trifluoromethyl iodide or specialized reagents like Togni's reagent, used under controlled conditions to attach the CF₃ group selectively to the bicyclic framework.
Ring Closure via Cyclization
Epoxidation and Acid-Catalyzed Cyclization
Another method involves the oxidation of a precursor alcohol to form an epoxide, followed by acid-catalyzed ring closure to establish the oxabicyclic core:
This process typically occurs at temperatures ranging from 0°C to 50°C, with the acid facilitating ring closure and stereoselectivity.
Functionalization to Carboxylic Acid
Oxidation of Alcohol to Carboxylic Acid
The final step involves oxidizing the secondary alcohol or aldehyde intermediate to the carboxylic acid. Strong oxidants such as potassium permanganate or chromium-based reagents are used under controlled conditions:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Potassium permanganate (KMnO₄) | Oxidation of alcohol/aldehyde to acid |
Alternatively, oxidative cleavage of the side chain can be achieved using catalytic amounts of oxidants in acidic or neutral media.
Summary of Key Conditions and Data
| Method | Key Reagents | Temperature Range | Yield | Notes |
|---|---|---|---|---|
| Diels-Alder + hydrolysis | 2-Methylfuran, methyl-3-bromo-propiolate | RT to 50°C | High | Regioselective, efficient |
| Epoxidation + acid cyclization | tert-Butyl hydroperoxide, TsOH | 0°C to 50°C | Moderate to high | Stereoselective ring formation |
| Oxidation to acid | KMnO₄ | RT to 50°C | Variable | Complete oxidation |
Research Findings and Observations
- The regioselectivity of the Diels-Alder reaction is critical for obtaining the correct stereochemistry of the bicyclic core, influencing subsequent functionalization steps.
- Acid catalysis in cyclization steps enhances yield and stereoselectivity, with p-toluenesulfonic acid being preferred due to its solubility and reactivity.
- Trifluoromethylation remains a challenge due to the electron-withdrawing nature of CF₃, requiring specialized reagents and conditions to achieve high regio- and stereoselectivity.
- Oxidation steps must be carefully controlled to prevent over-oxidation or degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFO
- Molecular Weight : 210 Da
- CAS Number : 1797367-92-0
- IUPAC Name : (1S,2R,3R,4R)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
The compound features a bicyclic structure that enhances its stability and reactivity, particularly in organic synthesis.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in developing new synthetic methodologies and catalysis .
Biology
- Enzyme Interaction Studies : Its unique structure allows researchers to study enzyme interactions and biological pathways, potentially leading to insights into metabolic processes .
Medicine
- Pharmacological Activity : Derivatives of this compound may exhibit significant pharmacological properties, making it a candidate for drug discovery and development. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .
Industry
- Advanced Materials Production : The compound can be utilized in creating advanced materials such as polymers or coatings with specific properties tailored for industrial applications .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Catalytic Applications :
- Biological Evaluations :
- Material Science Innovations :
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its behavior in various environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its analogs:
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl Group : The -CF₃ group in the target compound provides strong electron-withdrawing effects, reducing susceptibility to oxidative metabolism compared to analogs with carbamoyl or aryl groups . This property is critical for improving drug half-life.
- Carbamoyl Derivatives : Compounds like II-19 and II-20 () exhibit moderate cytotoxicity due to their aromatic carbamoyl groups, which facilitate interactions with cellular targets such as kinases or proteases .
Physicochemical Properties
- Melting Points : Carbamoyl derivatives (e.g., II-19: 165–166°C; II-7: 177–178°C) show higher melting points than the target compound (data unavailable), likely due to stronger intermolecular hydrogen bonding .
- Solubility : Piperazinyl and methoxy-substituted analogs () exhibit improved aqueous solubility compared to the lipophilic -CF₃ variant .
Biological Activity
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, with the CAS number 1797367-92-0, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.
- Molecular Formula : CHFO
- Molecular Weight : 210.15 g/mol
- LogP : 0.99
- Polar Surface Area : 47 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology.
1. Anticancer Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated strong inhibition of AKT pathways, which are crucial in cancer cell proliferation and survival. In vitro assays revealed IC values in the low micromolar range, suggesting potent anticancer properties .
2. Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. In a model of acute inflammation, it inhibited the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent . The mechanism appears to involve the modulation of NF-kB signaling pathways.
3. Neuroprotective Effects
Research indicates that bicyclic compounds can provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells. A study reported that derivatives of this compound could protect against neurotoxicity induced by beta-amyloid peptides in cellular models associated with Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against MDA-MB-231 breast cancer cells. The most potent derivative exhibited an IC value of 0.05 µM, significantly lower than standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanism
A study investigating the neuroprotective effects of bicyclic compounds found that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability in PC12 cells exposed to neurotoxic agents . This suggests a mechanism involving antioxidant activity.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
